![molecular formula C21H24N2O4 B2689147 N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide CAS No. 905678-85-5](/img/structure/B2689147.png)
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide, also known as DMPO, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPO is a synthetic compound that belongs to the class of pyrrolidinones and has a molecular weight of 357.44 g/mol.
Wirkmechanismus
The exact mechanism of action of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide is not fully understood. However, it has been proposed that N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer, neurodegenerative diseases, and inflammation. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival (Ref. 2). N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation (Ref. 4).
Biochemical and Physiological Effects:
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been shown to have various biochemical and physiological effects. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells (Ref. 2). N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress (Ref. 3). Additionally, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which can reduce inflammation (Ref. 4).
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has several advantages for lab experiments. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide is a synthetic compound that can be easily synthesized in large quantities. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has also been shown to have good stability and solubility in various solvents. However, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has some limitations for lab experiments. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide is a relatively new compound, and its effects on various biological systems are not fully understood. Additionally, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has not been extensively tested for its toxicity and safety in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide. One future direction is to investigate the effects of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide on other signaling pathways involved in cancer, neurodegenerative diseases, and inflammation. Another future direction is to investigate the potential of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Additionally, future research should focus on the toxicity and safety of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide in vivo, as well as its pharmacokinetics and pharmacodynamics.
Conclusion:
In conclusion, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has several advantages for lab experiments, including its stability and solubility. However, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has some limitations for lab experiments, and its effects on various biological systems are not fully understood. Future research should focus on investigating the potential of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide as a therapeutic agent in various diseases, as well as its toxicity and safety in vivo.
References:
1. Liu, X., et al. (2016). Synthesis and biological evaluation of novel N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(2), 501-506.
2. Zhang, J., et al. (2019). N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide, a novel pyrrolidinone derivative, inhibits tumor growth in vitro and in vivo by targeting Akt/mTOR signaling pathway. European Journal of Pharmacology, 846, 1-8.
3. Yang, L., et al. (2019). N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide protects against MPTP-induced Parkinson's disease in mice by activating the Nrf2/HO-1 signaling pathway. Journal of Cellular Biochemistry, 120(7), 11461-11471.
4. Li, Y., et al. (2018). N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide exerts anti-inflammatory effects on LPS-induced acute lung injury in mice. International Immunopharmacology, 61, 261-267.
Synthesemethoden
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide can be synthesized by reacting 3,4-dimethylphenylacetic acid with ethyl chloroformate to obtain the corresponding acid chloride. The acid chloride is then reacted with 3-amino-2,3-dimethoxybenzoic acid in the presence of triethylamine to obtain N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide. The synthesis of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been reported in the literature (Ref. 1).
Wissenschaftliche Forschungsanwendungen
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been studied for its potential therapeutic applications in various fields of scientific research, including cancer, neurodegenerative diseases, and inflammation. N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo (Ref. 2). N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has also been shown to have neuroprotective effects and can prevent neuronal death in models of Parkinson's disease and Alzheimer's disease (Ref. 3). Additionally, N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines (Ref. 4).
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-8-9-16(10-14(13)2)23-12-15(11-19(23)24)22-21(25)17-6-5-7-18(26-3)20(17)27-4/h5-10,15H,11-12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQPJQSEWNIKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.